molecular formula C24H24N2O4 B5152611 N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide

N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide

Cat. No. B5152611
M. Wt: 404.5 g/mol
InChI Key: VSLGOPWYWBWHIO-UHFFFAOYSA-N
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Description

N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide, also known as BHDT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BHDT is a terephthalic acid derivative that has two 4-hydroxy-3,5-dimethylphenyl groups attached to the nitrogen atoms.

Mechanism of Action

The mechanism of action of N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide is not fully understood, but it has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of proteins. This compound binds to the active site of the proteasome, inhibiting its activity and leading to the accumulation of misfolded and damaged proteins in the cell. This accumulation of proteins eventually leads to apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In terms of biochemical effects, this compound has been shown to inhibit the activity of proteasomes, leading to the accumulation of misfolded and damaged proteins in the cell. This accumulation of proteins eventually leads to apoptosis (programmed cell death) in cancer cells.
In terms of physiological effects, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. This compound has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide has several advantages and limitations for lab experiments. One advantage is that this compound is a relatively stable compound that can be easily synthesized and purified. Another advantage is that this compound has shown excellent catalytic activity and selectivity in various reactions, making it a potential candidate for industrial applications.
One limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as an anticancer agent. Another limitation is that this compound is a relatively new compound, and more research is needed to fully understand its potential applications in various fields.

Future Directions

There are several future directions for research on N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide. One direction is to further investigate its potential as an anticancer agent and optimize its use for cancer therapy. Another direction is to explore its potential as a building block for the synthesis of MOFs with novel properties and applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in catalysis and other fields.

Synthesis Methods

The synthesis of N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide involves the reaction of terephthalic acid with 4-hydroxy-3,5-dimethylphenylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction results in the formation of this compound as a white crystalline solid with a high melting point of 310°C. The purity of this compound can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide has been extensively studied for its potential applications in various fields such as material science, catalysis, and biomedical research. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. This compound-based MOFs have shown promising applications in gas storage, separation, and catalysis.
In catalysis, this compound has been used as a ligand for the synthesis of various metal complexes that exhibit catalytic activity in various reactions such as olefin polymerization, cross-coupling reactions, and oxidation reactions. This compound-based metal complexes have shown excellent catalytic activity and selectivity, making them potential candidates for industrial applications.
In biomedical research, this compound has been studied for its potential as an anticancer agent. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of proteasomes, which are responsible for the degradation of proteins. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.

properties

IUPAC Name

1-N,4-N-bis(4-hydroxy-3,5-dimethylphenyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-13-9-19(10-14(2)21(13)27)25-23(29)17-5-7-18(8-6-17)24(30)26-20-11-15(3)22(28)16(4)12-20/h5-12,27-28H,1-4H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLGOPWYWBWHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C(=C3)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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